2,4-Diaminobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2,4-Diaminobenzoic acid and its derivatives often involves multistep chemical processes. For instance, a novel diamine derivative was synthesized from 4-butoxyphenol, 4-hydroxybenzoic acid, and 3,5-dinitrobenzoic acid through a series of intermediates, showcasing the compound's complexity and the intricate steps required for its production (Li et al., 2006).
Molecular Structure Analysis
The molecular structure of 2,4-Diaminobenzoic acid derivatives has been elucidated through various techniques, including crystal structure determinations. The structure of triorganotin esters of 3-amino, 4-amino, and 3,5-diaminobenzoic acids revealed multiple tin environments and different carboxylate coordination modes, demonstrating the structural diversity achievable with 2,4-Diaminobenzoic acid (Tzimopoulos et al., 2009).
Chemical Reactions and Properties
2,4-Diaminobenzoic acid participates in a variety of chemical reactions, including the formation of Schiff base compounds through condensation with aldehydes. These reactions result in compounds with potential applications in materials science and coordination chemistry (Mohammadi et al., 2014).
Scientific Research Applications
Natural Product Chemistry : 2,4-Diaminobenzoic acid was isolated from the plant Daucus carota L. var. boissieri, demonstrating its presence in natural sources. This discovery contributes to the field of natural product chemistry and plant biochemistry (Eldahshan et al., 2002).
Chemical Synthesis and Material Science : It is used in the synthesis and structural investigation of trimethyl and triphenyltin esters of amino benzoic acids. This research is significant for understanding molecular structures in chemistry and material science (Tzimopoulos et al., 2009).
Fuel Cell Technology : 2,4-Diaminobenzoic acid played a role in enhancing the stability of commercial CB/PtRu used in direct methanol fuel cells. This application is critical in the development of more efficient and durable fuel cells (Yang et al., 2016).
Biochemistry and Molecular Biology : Its derivatives are explored as inhibitors of the oxytocinase subfamily of M1 aminopeptidases, impacting the immune system. This research could have implications in the treatment of diseases related to immune response (Papakyriakou et al., 2015).
Environmental Science : Studies on the toxicity and mutagenicity of 2,4-diaminobenzoic acid-related compounds, like 2,4-dichlorophenoxyacetic acid, contribute to understanding the environmental impact of these chemicals (Zuanazzi et al., 2020).
Safety And Hazards
Future Directions
Peptide drug development has made significant progress over the last century. The discovery of solid-phase peptide synthesis has enabled chemists to synthesize various peptides with divergent sequence patterns . Therefore, 2,4-Diaminobenzoic acid, as a building block in peptide synthesis, could have potential applications in this field.
properties
IUPAC Name |
2,4-diaminobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,8-9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQMZKBIBRAZEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209972 | |
Record name | 2,4-Diaminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaminobenzoic acid | |
CAS RN |
611-03-0 | |
Record name | 2,4-Diaminobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diaminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 611-03-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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